Methyl benzyl-l-glutaminate hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 5-amino-2-(benzylamino)-5-oxopentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c1-18-13(17)11(7-8-12(14)16)15-9-10-5-3-2-4-6-10;/h2-6,11,15H,7-9H2,1H3,(H2,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJASGUIWUFZEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)N)NCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(CCC(=O)N)NCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Classical Chemical Synthesis Pathways for Methyl Benzyl-L-Glutaminate Derivatives
Classical chemical synthesis provides a robust and versatile toolkit for the preparation of differentially protected L-glutamic acid esters. These methods often rely on the careful manipulation of protecting groups to achieve the desired regioselectivity.
The selective esterification of the α- and γ-carboxyl groups of L-glutamic acid is a key challenge in the synthesis of asymmetrically substituted derivatives like methyl benzyl-l-glutaminate. One common strategy involves the temporary protection of the α-carboxyl group, allowing for the selective esterification of the γ-carboxyl group. For instance, the α-carboxyl group can be protected through the formation of a 5-oxo-4-oxazolidinone ring, which then allows for the esterification of the free γ-carboxyl group. jst.go.jp
Another approach to achieve regioselectivity is through the use of specific catalysts. For example, the esterification of L-glutamic acid with benzyl (B1604629) alcohol can be significantly promoted by the presence of copper(II) chloride (CuCl₂), even in an aqueous solvent. This method has been shown to yield the γ-benzyl ester of L-glutamic acid with high selectivity and yield. epa.govresearchgate.net The proposed mechanism suggests that the coordination of the metal cation to the amino and α-carboxyl groups increases the acidity of the α-carboxyl group, which in turn initiates a selective esterification at the γ-position. researchgate.net
A common method for the synthesis of γ-benzyl L-glutamate involves heating L-glutamic acid with benzyl alcohol in the presence of an acid catalyst like sulfuric acid, followed by distillation to remove water. prepchem.com The crude product can then be purified by recrystallization. prepchem.com Similarly, dibenzyl esters of L-glutamic acid can be prepared by reacting the amino acid with benzyl alcohol in the presence of p-toluenesulfonic acid. acs.org
The following table summarizes different approaches for the regioselective esterification of L-glutamic acid:
| Method | Key Reagents/Catalysts | Selectivity | Typical Yield | Reference |
|---|---|---|---|---|
| α-Carboxyl Protection (Oxazolidinone) | Formation of 5-oxo-4-oxazolidinone ring | γ-Esterification | - | jst.go.jp |
| CuCl₂-Promoted Esterification | CuCl₂, Benzyl alcohol | γ-Esterification (100% selectivity) | 95.31% | epa.govresearchgate.net |
| Acid-Catalyzed Esterification | Sulfuric acid, Benzyl alcohol | Primarily γ-Esterification | - | prepchem.com |
| p-Toluenesulfonic Acid Catalysis | p-Toluenesulfonic acid, Benzyl alcohol | Diester formation | High | acs.org |
The protection of the amino group of L-glutamic acid is crucial to prevent unwanted side reactions during esterification and other synthetic transformations. The benzyl group (Bn) and the benzyloxycarbonyl group (Cbz or Z) are commonly used for this purpose. The introduction of a benzyl group can be achieved through reaction with a benzyl halide under basic conditions.
Catalytic Hydrogenolysis: This is a widely used method involving hydrogen gas and a palladium catalyst (Pd/C). mdma.chsemanticscholar.org It is generally a clean and efficient method.
Acidic Cleavage: Strong acids can be used to remove the benzyl group, although this method may not be suitable for acid-sensitive substrates.
Oxidative Cleavage: Oxidizing agents can also be employed for debenzylation. acs.org For instance, N-iodosuccinimide (NIS) has been shown to be an effective reagent for the debenzylation of benzylamines. ox.ac.ukacs.org
The hydrochloride salt of the amino group is often formed during the synthesis or as a final step to improve the stability and handling of the compound. This is typically achieved by treating the free amine with hydrochloric acid.
N-Carboxyanhydrides (NCAs) are highly reactive derivatives of amino acids that serve as important monomers for the synthesis of polypeptides. biosynth.com The synthesis of NCAs from γ-benzyl L-glutamate is a key step in the production of poly(γ-benzyl-L-glutamate). The most common method for NCA synthesis is the Fuchs-Farthing method, which involves the reaction of the amino acid with phosgene (B1210022) (COCl₂) or its safer alternatives, diphosgene and triphosgene (B27547). pmcisochem.fr
The reaction of γ-benzyl-L-glutamate with triphosgene in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures leads to the formation of the corresponding NCA. chemicalbook.com The reaction progress can be monitored by the clarification of the initially cloudy solution. chemicalbook.com The product is then typically precipitated by the addition of a non-polar solvent like n-hexane. chemicalbook.com
A significant challenge in NCA synthesis is the removal of impurities, particularly the corresponding amino acid hydrochloride, which can negatively impact polymerization. tandfonline.com A technique known as "rephosgenation," where the crude NCA is treated again with a phosgene source, has been shown to be an effective purification method, leading to highly pure NCAs capable of forming high molecular weight polymers. tandfonline.com
In recent years, safer and more environmentally friendly methods for NCA synthesis have been developed. One such method involves the in situ generation of phosgene from chloroform (B151607) through a photo-on-demand reaction. acs.orgnih.gov Another phosgene-free approach utilizes diphenyl carbonate for the cyclization of N-phenoxycarbonyl α-amino acids. researchgate.net
Biocatalytic Approaches to Protected L-Glutamate Synthesis
Biocatalysis offers a powerful and sustainable alternative to classical chemical methods for the synthesis of protected amino acids. Enzymes can exhibit high regio- and stereoselectivity under mild reaction conditions, often eliminating the need for complex protection and deprotection steps.
The enzymatic synthesis of protected L-glutamate derivatives often involves the screening of a wide range of enzymes to identify those with the desired activity and selectivity. A recent study explored four different biocatalytic routes for the synthesis of α-benzyl L-glutamate, a key building block. frontiersin.org These routes included:
α-Selective Benzyl Esterification of N-Boc L-Glutamic Acid: A screening of 14 commercial proteases revealed that immobilized Alcalase provided the highest yield (81%) for the α-selective esterification of N-Boc-L-glutamic acid. frontiersin.org
γ-Selective Hydrolysis of Dibenzyl L-Glutamate: Screening of approximately 120 lipases, esterases, and proteases identified several enzymes capable of selectively hydrolyzing the γ-benzyl ester of dibenzyl L-glutamate. frontiersin.org
γ-Selective Amide Hydrolysis of α-Benzyl L-Glutamine: Several glutaminases were found to catalyze the selective hydrolysis of the γ-amide of α-benzyl L-glutamine to produce α-benzyl L-glutamate. frontiersin.org
Selective Lactam Hydrolysis of α-Benzyl L-Pyroglutamate: This route was also investigated, with several enzymes showing activity. frontiersin.org
The following table presents a selection of enzymes and their performance in the α-selective benzyl esterification of N-Boc L-glutamic acid:
| Enzyme | Yield of N-Boc-L-glutamic acid α-benzyl ester (%) | Reference |
|---|---|---|
| Alcalase (immobilized) | 81 | frontiersin.org |
| Protex 6L | 36 | frontiersin.org |
| Savinase 16L | 27 | frontiersin.org |
| Esperase 8.0 L | 24 | frontiersin.org |
| Neutrase 0.8 L | 12 | frontiersin.org |
Chemoenzymatic peptide synthesis (CEPS) combines the advantages of both chemical and enzymatic methods to create efficient and sustainable routes for peptide production. nih.gov This approach often utilizes protected amino acid building blocks that are prepared using either chemical or biocatalytic methods.
Enzymatic reactions, typically catalyzed by proteases or lipases, occur under mild conditions and are highly chemoselective, allowing for the conversion of peptides without the need for side-chain protection. nih.gov This significantly simplifies the synthetic process and avoids the use of harsh reagents often employed in traditional chemical synthesis. nih.gov
The use of protected L-glutamate derivatives, such as α-benzyl L-glutamate, as building blocks in chemoenzymatic strategies allows for the precise incorporation of glutamic acid residues into peptide chains. researchgate.net The enzymatic ligation of peptide fragments, some of which may contain these protected glutamate (B1630785) residues, can lead to the efficient synthesis of complex peptides. youtube.com This strategy is particularly beneficial for the synthesis of long peptides and proteins that are difficult to produce through traditional solid-phase peptide synthesis (SPPS) or recombinant expression. youtube.com
Strategic Derivatization Reactions for Research Applications
The strategic derivatization of Methyl benzyl-l-glutaminate hydrochloride is a cornerstone for its application in advanced research, enabling the fine-tuning of its chemical properties and the synthesis of complex chiral molecules. These modifications are crucial for exploring structure-activity relationships, modulating biological interactions, and creating novel chemical entities.
Chemical functionalization of this compound offers a versatile approach to modulate its reactivity and the nature of its intermolecular interactions. The inherent structure of the molecule, featuring a primary amine, a methyl ester, and a benzyl ester, provides multiple sites for targeted chemical modification.
Research into related poly(gamma-benzyl-L-glutamate) (PBLG) systems provides insight into how such modifications can influence molecular arrangement. In these studies, the benzyl side chains are shown to be pivotal in mediating intermolecular forces. For instance, the solvent benzyl methacrylate (B99206) (BzMA), which is structurally similar to the benzyl side chain of PBLG, can intercalate between the polymer helices upon heating. nih.gov This process of molecular blending, driven by favorable interactions between the benzyl groups of the polymer and the solvent, leads to the formation of a homogeneous hexagonal packing structure. nih.gov The dimensions of this crystalline lattice are dependent on the concentration of the intercalated solvent, confirming that the solvent molecules reside within the structure. nih.gov This principle highlights that derivatization of the benzyl group in Methyl benzyl-l-glutaminate could similarly be used to control solid-state packing and intermolecular interactions.
The following table summarizes potential functionalization sites and their effects on molecular properties, based on principles from related compounds.
| Functionalization Site | Type of Reaction | Potential Effect on Properties |
| Primary Amine (-NH2) | N-Acylation, N-Alkylation | Modulates hydrogen bonding, alters steric bulk, introduces new functionalities. |
| Benzyl Group (C6H5CH2-) | Aromatic Substitution | Changes electronic properties, modifies pi-stacking interactions, alters solubility. |
| Methyl Ester (-COOCH3) | Hydrolysis, Transesterification | Modifies polarity and solubility, provides a site for amide bond formation. |
| Benzyl Ester (-COOCH2C6H5) | Hydrogenolysis, Hydrolysis | Selective deprotection, alters molecular profile and reactivity. |
These functionalization strategies are instrumental in tailoring the molecule for specific research applications, from materials science to medicinal chemistry, by systematically controlling its chemical reactivity and intermolecular behavior.
Amino acids are fundamental building blocks in chiral research synthesis due to their inherent stereogenic center. nih.gov Stereoselective derivatization is particularly critical for compounds like Methyl benzyl-l-glutaminate, as biological activity is often enantiomer-dependent. A key application of such derivatization is in the synthesis and separation of enantiomerically pure compounds.
A powerful strategy for the chiral resolution of glutamate analogs involves derivatization with a chiral auxiliary. beilstein-journals.org Research has demonstrated the efficacy of using L-(−)-menthol for the esterification of racemic carboxylic acid intermediates in the synthesis of artificial glutamate analogs. researchgate.netbeilstein-journals.org This reaction converts a pair of enantiomers into a mixture of diastereomers, which possess different physical properties and can be separated using standard chromatographic techniques like preparative High-Performance Liquid Chromatography (HPLC). beilstein-journals.org
In one such synthesis, a racemic carboxylic acid was esterified with L-(−)-menthol, yielding a diastereomeric mixture of menthyl esters. beilstein-journals.org These diastereomers were then successfully separated using a chiral HPLC column. researchgate.netbeilstein-journals.org The distinct retention times of the separated diastereomers confirm the successful resolution. Subsequent steps can then be used to remove the chiral auxiliary, yielding the desired enantiomerically pure compounds. beilstein-journals.org This menthol-mediated chiral resolution has proven effective for synthesizing various enantiopure glutamate analogs, demonstrating its utility as a robust synthetic strategy. researchgate.netbeilstein-journals.org
The table below presents representative data from the chiral HPLC separation of diastereomeric menthyl esters of a glutamate analog intermediate, illustrating the effectiveness of this stereoselective derivatization technique.
| Diastereomer | Retention Time (t_R) | Separation Column | Mobile Phase |
| Diastereomer 1 (2S configuration) | 9.6 min | CHIRALPAK IC | EtOH/hexane 1:19 |
| Diastereomer 2 (2R configuration) | 11.8 min | CHIRALPAK IC | EtOH/hexane 1:19 |
Data adapted from research on related artificial glutamate analogs. researchgate.netbeilstein-journals.org
This method of stereoselective derivatization is indispensable in chiral synthesis, allowing researchers to access specific enantiomers of complex molecules derived from Methyl benzyl-l-glutaminate. This capability is crucial for investigating the stereospecific interactions of these compounds in biological systems and for the development of stereochemically defined research probes. beilstein-journals.org
Role As a Chiral Building Block in Advanced Organic Synthesis
Application in Peptide Synthesis Methodologies
The compound is a key intermediate in the assembly of peptide chains. Its pre-protected carboxyl groups allow for controlled, stepwise elongation of peptides, preventing unwanted side reactions involving the glutamic acid side chain.
Methyl benzyl-l-glutaminate hydrochloride is utilized as a monomer in both classical solution-phase peptide synthesis (SPPS) and modern solid-phase peptide synthesis (SPPS). In these methodologies, the amino acid derivative is sequentially coupled to a growing peptide chain.
In solution-phase synthesis , which involves carrying out all reactions in a homogeneous solution, intermediates are isolated and purified after each step. nih.gov The methyl ester at the α-carboxyl position is suitable for this method, often used for creating moderate-length peptide fragments. bachem.com These fragments can later be joined through techniques like azide (B81097) coupling. bachem.com
In solid-phase peptide synthesis (SPPS) , the C-terminal amino acid is anchored to an insoluble resin support, and subsequent amino acids are added in a stepwise manner. bachem.combeilstein-journals.orgpeptide.com This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing. lsu.edu The use of protected amino acid monomers like methyl benzyl-l-glutaminate is fundamental to prevent polymerization and other side reactions. biosynth.com While the Fmoc/tBu strategy is common, the benzyl (B1604629) ester side-chain protection in this compound is characteristic of the Boc/Bn protecting-group strategy. beilstein-journals.orgbiosynth.com
The following table summarizes research contexts where glutamate (B1630785) derivatives with similar protection schemes are employed, illustrating the compound's role as a monomeric building block.
| Research Focus | Synthesis Method | Protecting Group Strategy | Purpose of Protected Glutamate |
| Synthesis of Biphalin Peptides | Solution-Phase | Boc/Bn | Elongation of peptide chain with protected side chain. nih.gov |
| Synthesis of Polypeptide Hormones | Solid-Phase (SPPS) | Boc/Bn | Introduction of glutamic acid residue while preventing side-chain reactions. beilstein-journals.org |
| Assembly of Complex Peptides | Solid-Phase (SPPS) | Fmoc/tBu (alternative) | Incorporation of glutamic acid with an orthogonal side-chain protection for later modification. nih.gov |
| General Peptide Assembly | Solid-Phase (SPPS) | General | Anchoring to resin and stepwise elongation of the peptide sequence. peptide.comnih.gov |
The success of peptide synthesis hinges on the use of orthogonal protecting groups, which can be removed under different conditions without affecting each other. biosynth.com this compound exemplifies a differential protection strategy for the two carboxyl groups of glutamic acid.
γ-Carboxyl Protection (Side Chain) : The benzyl ester (Bn) protects the side-chain carboxyl group. Benzyl esters are a mainstay in the Boc/Bn protection strategy and are typically stable to the mildly acidic conditions used for Boc-group removal. beilstein-journals.orgpeptide.com They are commonly cleaved under harsher conditions, such as strong acidolysis (e.g., with HF) or, more frequently, via catalytic hydrogenolysis. nbinno.com This stability prevents the side chain from interfering with peptide bond formation or reacting with other functional groups during chain assembly.
α-Carboxyl Protection : The methyl ester (OMe) protects the C-terminal carboxyl group. In solution-phase synthesis, the methyl ester can be carried through several coupling steps. For fragment condensation strategies, it can be converted to a hydrazide, which is then activated as an azide for coupling to another peptide fragment. bachem.com This differential protection allows for selective reactions at either the α- or γ-carboxyl group, enabling the synthesis of more complex peptide structures, such as cyclic peptides or branched peptides where modifications are made specifically to the side chain. nih.gov
Precursor in the Synthesis of Complex Organic Molecules and Biomimetics
Beyond linear peptides, this compound serves as a chiral starting material for a variety of complex molecules. Its protected functional groups and defined stereocenter are leveraged to build sophisticated architectures.
One significant application is in the field of biomimetics. For instance, polymers derived from protected glutamate, such as poly(γ-benzyl-L-glutamate) (PBG), have been fabricated into biomimetic fibrous scaffolds. nih.gov These scaffolds are explored for applications like corneal nerve regeneration, where the glutamate component of the polymer backbone is intended to induce neurogenesis. nih.gov The synthesis of such polymers often begins with a protected glutamate monomer to control polymerization.
Furthermore, protected glutamic acid derivatives are crucial precursors for synthesizing non-natural or modified amino acids. beilstein-journals.org For example, they can be used as the starting point for the stereoselective synthesis of hydroxyglutamic acid analogues, which are valuable tools for studying glutamate receptor interactions. beilstein-journals.org The orthogonal protection scheme allows chemists to perform reactions on the glutamate backbone or side chain before deprotection, leading to complex and functionally diverse molecules.
Role in the Development of Linkers and Scaffolds for Chemical Conjugation Studies
The structure of this compound is well-suited for its use in creating chemical linkers and molecular scaffolds. Linkers are molecules used to connect two different entities, such as an antibody and a cytotoxic drug in an antibody-drug conjugate (ADC). nih.gov Scaffolds provide a core structure upon which other chemical moieties can be assembled. acs.org
The compound's trifunctional nature is key to this role.
The α-amino group can be used as an attachment point to a solid support or as the N-terminus of a peptide linker.
The α-carboxyl group (after deprotection of the methyl ester) can be used to elongate a peptide chain or to conjugate to another molecule.
The γ-carboxyl group (after deprotection of the benzyl ester) provides a third, orthogonally accessible point for conjugation.
This allows for the construction of branched or multifunctional linkers where, for example, a peptide chain provides spacing and desired physicochemical properties, while the deprotected side chain is used to attach a payload molecule like a drug or a fluorescent tag. nih.gov In scaffold design, the rigid, chiral glutamate backbone can be used to orient appended functional groups in a precise three-dimensional arrangement, which is critical for studies involving molecular recognition and multivalency.
Polymer Chemistry and Advanced Materials Research
Synthesis of Poly(γ-benzyl-L-glutamate) (PBLG) and its Analogues from Methyl Benzyl-L-Glutaminate Derived N-Carboxyanhydrides (NCAs)
The synthesis of PBLG from BLG-NCA is a well-established method that allows for the production of well-defined polymers. The process begins with the conversion of a glutamate (B1630785) derivative, such as Methyl Benzyl-L-Glutaminate, to the corresponding NCA, typically through reaction with phosgene (B1210022) or its safer equivalent, triphosgene (B27547).
The ring-opening polymerization (ROP) of BLG-NCA can proceed through several mechanisms, with the most common being the normal amine mechanism (NAM) when initiated by primary amines. In this process, the amine initiator attacks the carbonyl group of the NCA, leading to the opening of the ring and the formation of a carbamic acid intermediate, which then decarboxylates to regenerate a terminal amine group for further propagation.
The kinetics of this polymerization are influenced by several factors, including the initiator and monomer concentrations, temperature, and solvent polarity. The rate of polymerization is typically first order with respect to both the monomer and the initiator. The removal of the carbon dioxide byproduct can also influence the reaction kinetics by shifting the equilibrium of the carbamic acid intermediate.
Recent advancements have focused on achieving "living" polymerization characteristics, where termination and chain-transfer reactions are minimized. This allows for precise control over the polymer's molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI).
The choice of initiator and polymerization conditions has a profound impact on the final polymer's molecular architecture. Primary amines are common initiators that lead to linear polymers with the initiator fragment at one end. The molecular weight of the resulting polymer can be controlled by the monomer-to-initiator ratio ([M]/[I]).
Transition metal complexes have also been employed as initiators, offering alternative mechanisms and sometimes enhanced control over the polymerization. The reaction temperature is another critical parameter; lower temperatures can reduce side reactions and improve the living character of the polymerization. The solvent choice can affect the conformation of the growing polymer chain (e.g., α-helix or random coil), which in turn can influence the polymerization kinetics.
| Initiator Type | Typical Polymer Architecture | Control over Molecular Weight |
| Primary Amines | Linear | Good, dependent on [M]/[I] ratio |
| Transition Metal Complexes | Linear, Block Copolymers | Excellent, often living polymerization |
| Macroinitiators | Block Copolymers, Graft Copolymers | Dependent on macroinitiator structure |
Chemical Modifications of PBLG and Related Poly(amino acid)s
The versatility of PBLG lies in its potential for post-polymerization modification, allowing for the introduction of a wide array of functional groups and the tuning of material properties.
The benzyl (B1604629) ester side chains of PBLG can be modified through various chemical reactions. For instance, partial aminolysis with functional amines can introduce new side chains with specific properties, such as hydrophilicity or bio-activity. Grafting of other polymer chains onto the PBLG backbone can be achieved by first introducing reactive sites along the chain, followed by a "grafting-to" or "grafting-from" approach. These modifications are crucial for designing materials for specific applications, such as drug-eluting coatings or responsive hydrogels.
The benzyl protecting groups on the side chains of PBLG can be removed to yield Poly(L-glutamic acid) (PGA), a water-soluble and biocompatible polyelectrolyte. This transformation dramatically alters the material's properties, making it responsive to pH and ionic strength. Common deprotection methods include treatment with acids such as hydrobromic acid in acetic acid or trifluoroacetic acid. However, these harsh conditions can sometimes lead to chain scission. Milder methods, such as catalytic hydrogenation, are also employed to preserve the polymer's molecular weight. The resulting PGA is a valuable material for biomedical applications, including drug delivery systems and tissue engineering scaffolds.
| Deprotection Reagent | Conditions | Potential Side Effects |
| HBr in Acetic Acid | Room temperature | Chain scission |
| Trifluoroacetic Acid (TFA) | Room temperature | Chain scission |
| Catalytic Hydrogenation | H2, Pd/C catalyst | Slower reaction time |
Design and Synthesis of Advanced Poly(amino acid) Architectures
Beyond linear homopolymers, Methyl Benzyl-L-Glutaminate derived NCAs can be used to create more complex and functional polymer architectures. By employing multifunctional initiators or by sequential monomer addition, block copolymers with distinct segments can be synthesized. For example, a hydrophilic block of polyethylene (B3416737) glycol can be combined with a hydrophobic block of PBLG to create amphiphilic block copolymers that self-assemble into micelles or vesicles in aqueous environments.
Furthermore, the synthesis of graft copolymers, where PBLG chains are grown from a different polymer backbone, and star-shaped polymers, with multiple PBLG arms radiating from a central core, are also possible. These advanced architectures offer unique properties and functionalities that are not achievable with simple linear polymers, opening up new possibilities for the design of sophisticated biomaterials.
Fabrication of Block Copolymers Incorporating Methyl Benzyl-L-Glutaminate Derived Units
The synthesis of well-defined block copolymers incorporating poly(γ-benzyl-L-glutamate) (PBLG), derived from methyl benzyl-L-glutaminate, is a significant area of polymer chemistry. A primary method for creating these structures is the ring-opening polymerization (ROP) of γ-benzyl-L-glutamate-N-carboxyanhydride (BLG-NCA). mdpi.comresearchgate.net This approach allows for the controlled growth of a polypeptide block from a macroinitiator, which is a pre-existing polymer chain with an initiating group, typically a primary amine. mdpi.comresearchgate.net
One strategy involves using a diamine-terminated polymer as a macroinitiator. For example, shape-memory triblock copolymers (PBLG-PPG-PBLG) have been successfully synthesized by initiating the ROP of BLG-NCA with poly(propylene glycol) bis(2-aminopropyl ether). mdpi.com In this process, the PBLG blocks grow from both ends of the central PPG block, forming an ABA triblock structure. The resulting copolymers exhibit both α-helical and β-sheet secondary structures, which contribute to their shape-memory properties. mdpi.com
Another approach utilizes functionalized polysaccharides as macroinitiators. Ethyl cellulose (B213188) has been modified to incorporate an amine-initiating group, sometimes with a poly(ethylene glycol) (PEG) linker, to initiate the ROP of benzyl glutamate-N-thiocarboxyanhydride (BG-NTA). This method yields an ethyl cellulose-block-poly(benzyl glutamate) copolymer, designed to act as a compatibilizer for polymer blends. rsc.org
Conversely, a synthesized PBLG chain with a reactive terminal amine group can itself act as a macroinitiator for the polymerization of a second monomer. This has been demonstrated in the synthesis of block copolypeptides where a PBLG macroinitiator is used to initiate the ROP of other amino acid NCAs, such as alanine, leucine, or phenylalanine, leading to well-defined polypeptide-based block copolymers. researchgate.net The control over molecular weight and the low polydispersity (around 1.1) achieved in these polymerizations highlight the "living" nature of the reaction, where the amino end-groups remain active for chain extension. researchgate.net
The synthesis of the BLG-NCA monomer itself is a critical precursor step, typically achieved by reacting γ-benzyl-L-glutamate with triphosgene in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or ethyl acetate. mdpi.comrsc.org The purity of the NCA monomer is crucial for achieving controlled polymerization and well-defined final copolymer structures. mdpi.com
Table 1: Examples of Block Copolymers Derived from Benzyl-L-Glutamate
| Copolymer Structure | Macroinitiator | Monomer | Polymerization Method | Reference |
|---|---|---|---|---|
| PBLG-PPG-PBLG | Poly(propylene glycol) bis(2-aminopropyl ether) | BLG-NCA | Ring-Opening Polymerization (ROP) | mdpi.com |
| Ethyl cellulose-block-poly(BG) | Ethyl cellulose-PEG-NH₂ | BG-NTA | Ring-Opening Polymerization (ROP) | rsc.org |
| PBLG-block-poly(alanine) | PBLG-NH₂ | Alanine-NCA | Ring-Opening Polymerization (ROP) | researchgate.net |
| PEG-block-PBLG | PEO-NH₂ | BLG-NCA | Ring-Opening Polymerization (ROP) | researchgate.netresearchgate.net |
Mechanistic and Kinetic Investigations of Reactions Involving Methyl Benzyl L Glutaminate Derivatives
Reaction Mechanism Studies of Ester Formation and Hydrolysis
The formation of esters from glutamic acid and the subsequent hydrolysis are fundamental reactions in the synthesis and modification of its derivatives. Mechanistic studies provide insight into the pathways and intermediates involved, which is essential for controlling reaction outcomes.
Ester Formation:
The esterification of L-glutamic acid with benzyl (B1604629) alcohol, particularly to form the γ-benzyl ester, has been a subject of investigation. One proposed mechanism involves the use of a Lewis acid catalyst, such as copper(II) chloride (CuCl₂), which coordinates to the amino and α-carbonyl groups of glutamic acid. This coordination enhances the acidity of the α-carboxyl group, which then acts as an internal catalyst. Two primary pathways are suggested for the formation of the γ-benzyl ester researchgate.net:
Pathway A: Involves the proton transfer from the α-carboxyl group to the oxygen of benzyl alcohol. This increases the electrophilicity of the benzylic carbon, which is then attacked by the nucleophilic carbonyl oxygen of the γ-carboxyl group, forming an oxonium ion.
Pathway B: Involves the intramolecular transfer of a proton from the α-carboxyl group to the γ-carbonyl oxygen. This is followed by the nucleophilic addition of benzyl alcohol to the activated γ-carboxylic moiety, also forming an oxonium ion.
Following the formation of the oxonium ion in either pathway, a rapid proton transfer to the α-carboxylate occurs, leading to the release of the γ-benzyl ester of L-glutamic acid from the copper complex. It is noteworthy that this esterification process is reported to proceed without racemization, as the chiral center of the L-glutamic acid is not directly involved in the reaction researchgate.net.
Ester Hydrolysis:
The acid-catalyzed hydrolysis of esters, including those of glutamic acid, generally proceeds through a mechanism that is the reverse of Fischer esterification chemistrysteps.comwikipedia.orglibretexts.org. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule libretexts.orgyoutube.com.
Kinetics of N-Deprotection and Side-Chain Modification Reactions
The removal of protecting groups from the nitrogen terminus (N-deprotection) and the modification of the amino acid side chain are critical steps in peptide synthesis and the creation of complex molecules. The kinetics of these reactions determine the efficiency and selectivity of the transformations.
Kinetics of N-Deprotection:
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a commonly used protecting group for the α-amino function in peptide synthesis. Its removal is typically achieved using a secondary amine base, such as piperidine (B6355638). The deprotection proceeds via a two-step E1cB (elimination, unimolecular, conjugate base) mechanism rsc.org. The first and rate-determining step is the abstraction of the acidic proton from the C9 position of the fluorenyl ring by the base. This is followed by the elimination of the Fmoc group as dibenzofulvene, which is then scavenged by the amine researchgate.net.
The rate of Fmoc deprotection can be influenced by the choice of base and solvent. While piperidine is standard, alternatives like piperazine (B1678402) and 1,8-diazabicycloundec-7-ene (DBU) have been investigated to optimize deprotection times and minimize side reactions. Kinetic studies have shown that a combination of piperazine and DBU can significantly accelerate Fmoc removal, with half-lives (t₁/₂) comparable to or even shorter than those observed with 20% piperidine in DMF rsc.org.
| Deprotection Reagent in DMF | Half-life (t₁/₂) in seconds |
|---|---|
| 20% Piperidine | 7 |
| 5% Piperazine + 0.5% DBU | 12 |
| 5% Piperazine + 1% DBU | 7 |
| 5% Piperazine + 2% DBU | 4 |
Kinetics of Side-Chain Modification Reactions:
The kinetics of side-chain modifications of glutamic acid derivatives are highly dependent on the specific reaction being performed. These modifications can include amidation, further esterification, or the introduction of other functional groups. The rates of these reactions are influenced by factors such as the nature of the reactants, the solvent, temperature, and the presence of catalysts. Detailed kinetic data for a broad range of side-chain modifications of methyl benzyl-L-glutaminate are not extensively documented in a generalized manner and are typically specific to the reaction under investigation.
Elucidation of Stereochemical Control and Racemization Processes During Synthesis and Transformation
Maintaining the stereochemical integrity of the chiral center in L-glutamic acid derivatives during synthesis is paramount. Racemization can occur under certain reaction conditions, leading to a mixture of enantiomers and compromising the biological activity and purity of the final product.
The esterification of L-glutamic acid with benzyl alcohol in the presence of p-toluenesulfonic acid in refluxing toluene (B28343) has been shown to be accompanied by considerable racemization. For instance, the synthesis of (S)-dibenzyl glutamate (B1630785) p-toluenesulfonate under these conditions resulted in a product with an 80.8% enantiomeric excess, indicating significant loss of stereochemical purity acs.org. This highlights the importance of carefully selecting reaction conditions to minimize racemization.
| Starting Material | Reaction Conditions | Product | Enantiomeric Excess (%) |
|---|---|---|---|
| L-Glutamic acid | 5 equiv. benzyl alcohol, 1.2 equiv. p-toluenesulfonic acid, refluxing toluene, 5 h | (S)-Dibenzyl glutamate p-toluenesulfonate | 80.8 |
In contrast, the CuCl₂-promoted esterification of L-glutamic acid with benzyl alcohol is reported to proceed without racemization. This is attributed to the fact that the chiral center of the amino acid is not directly involved in the reaction mechanism researchgate.net. The racemization of α-amino acid esters can also be induced by other factors, such as the presence of aliphatic ketones and carboxylic acids nih.gov. For example, a mixture of acetone (B3395972) and acetic acid has been identified as an effective medium for the racemization of amino acid esters nih.gov.
Pathways and Driving Forces of Intramolecular Cyclization in Glutamine-Related Structures
N-terminal glutamic acid residues in peptides and proteins, as well as their ester derivatives, can undergo intramolecular cyclization to form pyroglutamic acid (pGlu). This non-enzymatic reaction is a common post-translational modification and can also occur during synthesis and storage nih.govtaylorandfrancis.com.
The formation of pyroglutamic acid from N-terminal glutamic acid involves the nucleophilic attack of the N-terminal amino nitrogen on the side-chain carboxyl carbon, with the elimination of a water molecule taylorandfrancis.com. The rate of this cyclization is highly dependent on pH and temperature nih.govresearchgate.net. Studies have shown that the formation of pGlu is minimal around pH 6 but increases significantly at both acidic (pH 4) and basic (pH 8) conditions nih.govresearchgate.net.
The driving force for this intramolecular reaction is the proximity of the nucleophilic amino group and the electrophilic side-chain carboxyl group, which facilitates the formation of a stable five-membered lactam ring researchgate.net. Kinetic studies on the cyclization of N-terminal glutamic acid in monoclonal antibodies have provided valuable data on the reaction rates under different conditions. For example, the half-life of an N-terminal glutamic acid in a pH 4.1 buffer at 45°C was determined to be approximately 9 months researchgate.net.
| pH | Relative Rate of Pyroglutamate Formation |
|---|---|
| 4 | Favored |
| 6 | Minimal |
| 8 | Favored |
This spontaneous cyclization is an important consideration in the formulation and storage of peptides and proteins containing N-terminal glutamic acid or its derivatives, as it can affect the structure, stability, and biological activity of the molecule researchgate.net.
Computational and Theoretical Studies
Molecular Modeling of Conformational Preferences and Stereoisomeric Differentiation
Molecular modeling is instrumental in exploring the three-dimensional arrangements of atoms in a molecule (conformations) and how these arrangements influence its properties. For derivatives of L-glutamic acid, modeling focuses on the rotational freedom of the backbone and the side chain.
The conformational landscape of glutamate (B1630785) derivatives is largely defined by the torsion angles of the polypeptide backbone and the side chain. In polymeric systems like poly(γ-benzyl-L-glutamate), these conformational preferences lead to the formation of stable secondary structures, most notably the α-helix. nih.govkyoto-u.ac.jp The intrinsic rigidity of PBLG in certain solvents is a result of stable intramolecular hydrogen bonding that favors this helical conformation. nih.gov Computational studies on copolypeptides containing γ-benzyl-L-glutamate have been used to estimate the characteristic ratio in a random coil conformation, providing data on the molecule's flexibility. kyoto-u.ac.jp
Molecular modeling can effectively differentiate between stereoisomers. The specific "L" configuration of Methyl benzyl-l-glutaminate hydrochloride dictates a unique spatial arrangement of its constituent groups. Computational methods can calculate the potential energy surfaces for both L- and D-isomers, revealing distinct energy minima and conformational possibilities. This differentiation is crucial in applications like chiral recognition, where alignment media made from cross-linked PBLG have been shown to possess enantiodiscriminating properties. nih.gov
Table 1: Key Torsional Angles in Glutamate Derivatives for Conformational Analysis
| Dihedral Angle | Atoms Involved (Typical) | Description |
| Phi (φ) | C'-N-Cα-C' | Rotation around the N-Cα bond |
| Psi (ψ) | N-Cα-C'-N | Rotation around the Cα-C' bond |
| Chi1 (χ1) | N-Cα-Cβ-Cγ | Rotation around the Cα-Cβ bond |
| Chi2 (χ2) | Cα-Cβ-Cγ-Cδ | Rotation around the Cβ-Cγ bond |
| Chi3 (χ3) | Cβ-Cγ-Cδ-Oε | Rotation around the Cγ-Cδ bond |
This table represents typical dihedral angles analyzed in the conformational studies of amino acid residues. The specific values for energy minima would be determined through computational energy calculations.
Quantum Chemical Calculations of Reaction Pathways, Transition States, and Energetics
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to model the electronic structure of molecules and simulate chemical reactions. nih.govnih.gov These methods allow for the detailed investigation of reaction mechanisms, the identification of high-energy transition states, and the calculation of activation energies.
For a compound like this compound, quantum calculations can elucidate several key processes:
Hydrolysis: The energy barrier for the cleavage of the methyl ester or benzyl (B1604629) ester can be calculated to predict the relative stability and reaction kinetics under different conditions.
Peptide Bond Formation: The reaction pathway for the formation of a dipeptide can be modeled, identifying the transition state and the energy changes involved.
Side-Chain Reactions: The energetics of reactions involving the benzyl group or the glutamate side chain can be computationally explored.
These calculations involve mapping the potential energy surface of a reacting system. The lowest energy path from reactants to products is identified as the reaction coordinate. The highest point along this path corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy (ΔE‡), which is a critical determinant of the reaction rate. nih.gov For instance, studies on the dynamics of PBLG have identified apparent activation energies for the relaxation of side-chain methylene units (γ process) and more cooperative motions of the side-chain dipoles (β process). acs.org
Table 2: Illustrative Activation Energies from Computational Studies on Related Systems
| Process | System | Activation Energy (kJ/mol) | Computational Method (Example) |
| γ process (side-chain methylene relaxation) | Poly(γ-benzyl-l-glutamate) | 20.6 | Derived from Dielectric Spectroscopy acs.org |
| β process (cooperative side-chain motion) | Poly(γ-benzyl-l-glutamate) | 50.2 | Derived from Dielectric Spectroscopy acs.org |
| Reductive Elimination | Pd complexes with phosphine ligands | ~107.5 | DFT (B3LYP) nih.gov |
Note: The data in this table is illustrative. The first two entries are experimental values derived from studies on the polymer, which are informed by computational models of molecular motion. The third entry is from a DFT calculation on a different system to exemplify the type of data generated.
Force Field Development and Molecular Dynamics Simulations for Methyl Benzyl-L-Glutaminate Derivatives and Polymeric Systems
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov The accuracy of an MD simulation is highly dependent on the quality of the underlying force field—a set of parameters and equations that describes the potential energy of the system.
Significant effort has been dedicated to developing and refining force fields for polypeptides, including PBLG. acs.org These force fields must accurately represent:
Bonded Interactions: Bond stretching, angle bending, and torsional potentials that define the molecule's covalent structure.
Non-Bonded Interactions: Van der Waals forces and electrostatic interactions (Coulomb's law) that govern intermolecular and intramolecular interactions.
Once a reliable force field is established, MD simulations can be performed on systems ranging from a single molecule in a solvent to large polymeric assemblies. nih.gov For PBLG, MD simulations have been used to study its conformational dynamics in solution, the stability of its α-helical structure, and the process of self-assembly into larger structures like nanofibers and gels. nih.govacs.orgacs.org These simulations provide a time-resolved view of molecular behavior that is often inaccessible to experimental methods alone, revealing details about how solvent molecules interact with the polypeptide and how the side chains fluctuate. nih.govkaust.edu.sa
Computational Analysis of Non-Covalent Interactions and Molecular Recognition in Model Systems
Non-covalent interactions are the dominant forces in molecular recognition, such as a ligand binding to a receptor or the self-assembly of molecules. nih.govacs.org Methyl benzyl-l-glutaminate possesses several functional groups capable of engaging in a variety of non-covalent interactions:
Hydrogen Bonding: The protonated amine (as a hydrochloride salt) is a strong hydrogen bond donor, while the carbonyl oxygen atoms of the ester and backbone are hydrogen bond acceptors.
π-π Stacking: The aromatic benzyl group can interact with other π-systems through stacking interactions.
Electrostatic Interactions: The positive charge on the ammonium (B1175870) group and the partial charges on the polar ester groups lead to significant electrostatic interactions with other molecules. nih.gov
Computational methods are used to visualize and quantify these interactions. nih.govrsc.org For example, analyzing the electron density can reveal regions of van der Waals interactions, hydrogen bonds, and steric repulsion. nih.gov In studies of the metabotropic glutamate receptor, computational methods like Free Energy Perturbation (FEP) have been used to estimate the binding affinities of various ligands, including L-glutamate. nih.gov These studies identified that factors such as net charge, dipole moments, and the presence of aromatic rings are key determinants of ligand binding affinity and specificity. nih.gov The insights gained from such model systems are directly applicable to understanding how this compound might interact with biological targets or self-assemble in solution. nih.gov
Table 3: Common Non-Covalent Interactions and Their Typical Energy Ranges
| Interaction Type | Description | Typical Energy (kJ/mol) |
| Hydrogen Bond | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | 12 - 30 |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | 0 - 50 |
| Ion-Dipole | The force of attraction between a charged ion and a polar molecule. | 40 - 600 |
| Van der Waals Forces | Sum of attractive or repulsive forces between molecules, including dispersion forces. | < 5 |
Advanced Analytical Techniques for Research Characterization
High-Resolution Spectroscopic Methods for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Methyl benzyl-l-glutaminate hydrochloride. ¹H and ¹³C NMR provide definitive data on the hydrogen and carbon framework of the molecule, respectively.
¹H NMR: The proton NMR spectrum allows for the identification and confirmation of all non-exchangeable protons in the structure. Key signals correspond to the aromatic protons of the benzyl (B1604629) group, the methoxy (B1213986) protons of the methyl ester, and the protons of the glutamic acid backbone (α-CH, β-CH₂, γ-CH₂).
¹³C NMR: The carbon NMR spectrum complements the ¹H data by identifying each unique carbon atom, including the carbonyl carbons of the ester groups, the aromatic carbons, and the aliphatic carbons of the glutamate (B1630785) chain. acs.org
2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) establish connectivity between protons and carbons, confirming the assignment of signals and elucidating the complete molecular structure.
Residual Chemical Shift Anisotropy (RCSA): For advanced conformational analysis, RCSA can be employed. This technique utilizes an alignment medium, such as Poly-γ-benzyl-L-glutamate (PBLG), to induce a partial orientation of the analyte molecule in the magnetic field. nih.govacs.org This partial alignment prevents the complete averaging of anisotropic interactions, leading to measurable residual chemical shift anisotropies. nih.gov These RCSA values are highly sensitive to the molecule's three-dimensional structure and orientation, providing valuable data for detailed conformational studies. nih.govresearchgate.netacs.orgnih.gov The use of PBLG as an alignment medium can generate a significantly larger alignment amplitude compared to other common media, which is particularly beneficial for measuring RCSAs on sp³ carbons. nih.gov
Table 1: Representative NMR Data for Glutamate Derivatives
| Nucleus | Type of Signal | Typical Chemical Shift (δ) Range (ppm) |
|---|---|---|
| ¹H | Aromatic (Benzyl) | 7.2 - 7.4 |
| ¹H | α-CH (Glutamate) | ~4.1 |
| ¹H | O-CH₃ (Methyl Ester) | ~3.7 |
| ¹H | Ph-CH₂ (Benzyl Ester) | ~5.1 |
| ¹H | γ-CH₂ (Glutamate) | ~2.5 |
| ¹H | β-CH₂ (Glutamate) | ~2.2 |
| ¹³C | C=O (Esters) | 169 - 173 |
| ¹³C | Aromatic (Benzyl) | 128 - 136 |
| ¹³C | Ph-CH₂ (Benzyl Ester) | ~68 |
| ¹³C | α-CH (Glutamate) | ~53 |
| ¹³C | O-CH₃ (Methyl Ester) | ~52 |
| ¹³C | γ-CH₂ (Glutamate) | ~30 |
| ¹³C | β-CH₂ (Glutamate) | ~25 |
Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.
Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis.
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique well-suited for analyzing polar molecules like amino acid derivatives. creative-proteomics.com It typically generates protonated molecular ions [M+H]⁺, allowing for the accurate determination of the molecular weight. researchgate.net ESI can be readily coupled with liquid chromatography (LC-ESI-MS/MS) for the analysis of complex mixtures and for obtaining detailed fragmentation data for structural confirmation. nih.govnih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): MALDI is another soft ionization technique, particularly useful for analyzing larger biomolecules but also applicable to smaller organic compounds. creative-proteomics.commdpi.com It is known for its high sensitivity and speed. nih.govnih.gov While ESI often produces multiply charged ions, MALDI typically generates singly charged ions, simplifying spectral interpretation. creative-proteomics.com
Fragment Analysis: Tandem mass spectrometry (MS/MS) provides insight into the molecule's structure by analyzing the fragmentation patterns of the molecular ion. researchgate.net For glutamate derivatives, characteristic fragmentation includes the loss of water (H₂O) or ammonia (B1221849) (NH₃), as well as cleavages at the ester linkages, leading to the loss of methanol (B129727) (CH₃OH) or benzyl alcohol (C₇H₈O). researchgate.net Cleavage of the C-C bond adjacent to the nitrogen can also occur. libretexts.org The resulting fragment ions, such as the benzyl cation (m/z 91) or the glutamic acid immonium ion, serve as diagnostic markers for confirming the compound's identity. researchgate.netresearchgate.net
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum provides a "fingerprint" of the molecule. Key absorption bands confirm the presence of specific functional groups:
N-H stretching: A broad band typically appears in the 3400-3200 cm⁻¹ region, characteristic of the ammonium (B1175870) hydrochloride group.
C-H stretching: Aromatic and aliphatic C-H stretches are observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. rasayanjournal.co.in
C=O stretching: Strong, sharp peaks around 1750-1730 cm⁻¹ are indicative of the two ester carbonyl groups.
C=C stretching: Aromatic ring vibrations from the benzyl group appear in the 1600-1450 cm⁻¹ region.
C-O stretching: Bands corresponding to the C-O bonds of the esters are found in the 1300-1000 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the carbon backbone and the aromatic ring system.
Table 2: Key IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N⁺-H (Ammonium) | Stretching | 3400 - 3200 (broad) |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 3000 - 2850 |
| C=O (Ester) | Stretching | 1750 - 1730 (strong) |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
Chromatographic Methods for Advanced Separation and Purity Assessment in Research
Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and quantifying its concentration.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound. sigmaaldrich.com
Purity Assessment: Using a suitable stationary phase (e.g., C18) and mobile phase, HPLC can separate the target compound from starting materials, by-products, and other impurities. ruifuchems.com The purity is determined by integrating the peak area of the analyte relative to the total area of all peaks in the chromatogram. Assays of greater than 98.5% purity are commonly verified using this method. ruifuchems.com
Reaction Monitoring: HPLC is invaluable for monitoring the progress of synthesis reactions. By taking small aliquots from the reaction mixture over time, the consumption of reactants and the formation of the product can be tracked, allowing for the optimization of reaction conditions such as time, temperature, and catalyst loading. acs.org Chiral HPLC methods can also be employed to determine the enantiomeric excess of the product, ensuring that no significant racemization has occurred during synthesis or purification. acs.org
While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, GC-MS becomes a powerful tool after chemical derivatization.
Derivatization: The polar functional groups (amine and carboxylic acids, if hydrolyzed) must be converted into more volatile, less polar moieties. sigmaaldrich.comjfda-online.com Common derivatization techniques include silylation (e.g., using MTBSTFA to form TBDMS derivatives) or acylation. researchgate.netsigmaaldrich.com This process replaces the active hydrogens on the amine and any hydroxyl groups, increasing the compound's volatility. sigmaaldrich.com
Analysis: The resulting volatile derivative can be separated by GC and subsequently identified by MS. rsc.orgnorthwestern.edu The mass spectrometer provides both molecular weight information and a characteristic fragmentation pattern for the derivative, allowing for unambiguous identification and quantification even in complex biological or chemical matrices. sigmaaldrich.comnih.gov This method is particularly useful for detecting and quantifying the compound or its metabolites in various samples after appropriate workup and derivatization. northwestern.edu
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Poly-γ-benzyl-L-glutamate (PBLG) |
| Methanol |
| Benzyl alcohol |
Chiral Chromatography for Enantiomeric Purity Determination in Synthetic Pathways
In the synthesis of polymers from amino acid derivatives, undesirable d-isomers can be introduced as impurities from the initial starting materials or formed during the synthesis process itself. nih.govnih.gov Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method to separate and quantify these enantiomers. This technique typically employs a chiral stationary phase (CSP) that interacts differently with the l- and d-enantiomers, leading to different retention times and allowing for their separation. researchgate.netnih.gov
For amino acid derivatives, various CSPs are suitable, including those based on cyclodextrins, macrocyclic antibiotics (like teicoplanin-based phases), and ligand-exchange columns. sigmaaldrich.comnih.govsigmaaldrich.com The choice of the mobile phase is also crucial and often consists of polar organic solvents with additives that enhance chiral recognition. sigmaaldrich.com By analyzing the monomer at various stages of its synthetic pathway, researchers can ensure that the enantiomeric purity meets the stringent requirements for producing stereoregular polymers with predictable helical structures and properties. nih.gov A direct HPLC-MS/MS method can also be used, which involves hydrolyzing the sample and then separating the amino acids by chiral chromatography for quantitation. nih.gov
Specialized Characterization Techniques for Derived Polymeric Materials
Polymers synthesized from glutamate derivatives, such as poly(γ-benzyl-l-glutamate) (PBLG), exhibit unique properties that necessitate specialized characterization techniques to understand their molecular weight, structure, and behavior in solution.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight (MW) and molecular weight distribution (polydispersity index, PDI) of polymers. lcms.czlcms.cz The properties and behavior of polymers like poly(benzyl glutamate) vary significantly with molecular weight, making accurate determination essential. nih.gov GPC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules through a column packed with porous gel. lcms.cz
In the analysis of PBLG and related copolymers, GPC is used to measure the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn). mdpi.comnih.gov A narrow PDI indicates a more uniform polymer chain length, which is often desirable. The analysis is typically performed using a system equipped with a refractive index (RI) detector. lcms.czmdpi.com
Experimental conditions for GPC analysis of polymers derived from benzyl glutamate often involve solvents like dimethylformamide (DMF) with additives like lithium bromide (LiBr) to prevent polymer aggregation. mdpi.com The system is calibrated using polymer standards with known molecular weights, such as polystyrene or poly(methyl methacrylate). lcms.czmdpi.com
Table 1: Example GPC Parameters for Poly(γ-benzyl-l-glutamate) Homopolymers
| Parameter | Value/Condition | Source |
| Instrument | Shimadzu LC-20 Prominence system | mdpi.com |
| Detector | Refractometric RID 10-A detector | mdpi.com |
| Column | Styragel Column, HMW6E (7.8 mm × 300 mm) | mdpi.com |
| Eluent | DMF with 0.1 M LiBr | mdpi.com |
| Flow Rate | 0.3 mL/min | mdpi.com |
| Temperature | 60 °C | mdpi.com |
| Calibration | Poly(methyl methacrylate) standards | mdpi.com |
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and polymers in solution. This method is particularly valuable for characterizing the self-assembled structures, such as nanoparticles or polymersomes, formed by amphiphilic block copolymers derived from benzyl-l-glutamate. mdpi.com
DLS works by measuring the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. The rate of these fluctuations is related to the particle's diffusion coefficient, which in turn is used to calculate the hydrodynamic diameter via the Stokes-Einstein equation.
In studies of copolymers containing poly(glutamic acid) blocks (obtained by deprotection of PBLG), DLS is employed to investigate the influence of various factors on the size of the resulting nanoparticles. mdpi.com These factors can include polymer concentration, pH, and the lengths of the hydrophilic and hydrophobic blocks. mdpi.com The results provide crucial insights into the conditions required to form stable, monodisperse nanoparticles for various applications. Depending on experimental conditions, nanoparticles with sizes ranging from 60 to 350 nm have been observed. mdpi.com
Table 2: DLS Analysis of Polymeric Nanoparticles - Influence of Polymer Concentration
| Polymer Sample | Concentration (mg/mL) | Hydrodynamic Diameter (nm) | Source |
| Copolymer GP3 | 0.25 | ~200 | mdpi.com |
| Copolymer GP3 | 0.50 | ~200 | mdpi.com |
| Copolymer GP3 | 1.00 | ~200 | mdpi.com |
Note: Data is illustrative based on findings that hydrodynamic diameter did not show significant change with the growth of concentration for the studied samples. mdpi.com
Future Research Directions and Emerging Paradigms
Development of Novel and Sustainable Synthesis Routes for Protected L-Glutamate Derivatives
The synthesis of protected L-glutamate derivatives, including Methyl benzyl-l-glutaminate hydrochloride, is moving towards more sustainable and efficient methodologies. Current research focuses on enzymatic and biocatalytic routes to overcome the limitations of traditional chemical methods, which often involve harsh conditions and the use of protecting groups.
Recent studies have demonstrated the potential of various enzymatic routes for the synthesis of α-benzyl L-glutamate. frontiersin.org These approaches offer high selectivity and milder reaction conditions compared to conventional chemical synthesis. Key enzymatic strategies being investigated include:
α-selective benzyl (B1604629) esterification of N-Boc L-glutamic acid: This method utilizes proteases to achieve high yields of the desired product. frontiersin.org
γ-selective hydrolysis of dibenzyl L-glutamate: Lipases and esterases are being explored for their ability to selectively hydrolyze the γ-ester. frontiersin.org
Selective amide hydrolysis of α-benzyl L-glutamine: Amidases and glutaminases present a promising route that avoids the need for protecting groups. frontiersin.org
Selective lactam hydrolysis of alpha-benzyl L-pyroglutamate: This pathway also offers the advantage of not requiring protecting groups. frontiersin.org
The development of these biocatalytic routes is a significant step towards greener and more economical production of protected L-glutamate derivatives. Future research will likely focus on enzyme engineering to improve catalyst performance and process optimization for industrial-scale production. frontiersin.org
| Enzymatic Route | Key Enzyme Class | Starting Material | Key Advantage |
| α-selective benzyl esterification | Protease | N-Boc L-glutamic acid | High yield |
| γ-selective hydrolysis | Lipase/Esterase | Dibenzyl L-glutamate | Regioselectivity |
| Selective amide hydrolysis | Amidase/Glutaminase | α-benzyl L-glutamine | No protecting group needed |
| Selective lactam hydrolysis | Oxoprolinase/γ-lactamase | alpha-benzyl L-pyroglutamate | No protecting group needed |
Exploration of New Chemical Transformations and Reactivity Patterns for this compound
Beyond its role as a protected amino acid in peptide synthesis, this compound is a versatile building block for a variety of chemical transformations. Future research will likely focus on exploring its reactivity to create novel molecular architectures.
One emerging area is the use of protected amino acids as ligands in catalysis. Mono-N-protected amino acids (MPAAs) have been shown to be effective ligands in palladium(II)-catalyzed C-H activation reactions. acs.org The N-acyl group in these ligands acts as an internal base, accelerating the concerted metalation-deprotonation (CMD) step. acs.org This opens up possibilities for using derivatives of this compound in asymmetric catalysis to synthesize complex chiral molecules.
Furthermore, the development of new methods for peptide synthesis, such as inverse peptide synthesis using transiently protected amino acids, could influence the future applications of this compound. nih.gov This strategy aims to improve the efficiency and reduce the environmental impact of peptide manufacturing. nih.gov
Integration into Advanced Functional Material Platforms through Chemical Engineering Principles
Amino acid-based polymers are a promising class of materials for biomedical applications due to their biocompatibility and biodegradability. tandfonline.comnih.gov this compound can serve as a key monomer for the synthesis of functional polymers with tailored properties.
Future research in this area will focus on the design and synthesis of novel polymer architectures, including:
Side-chain amino acid-based polymers: These polymers can exhibit stimuli-responsiveness and self-assembly properties, making them suitable for drug delivery, tissue engineering, and antibacterial coatings. tandfonline.comresearchgate.net
Highly branched polymers: Dendrimers and hyperbranched polymers based on amino acids like L-glutamic acid are being explored as delivery vehicles for genes and drugs. researchgate.net
Shape memory polymers: Polypeptides synthesized from derivatives of γ-benzyl-l-glutamate have demonstrated good shape memory properties, which could be utilized in biomedical devices. mdpi.com
The integration of chemical engineering principles will be crucial for scaling up the production of these materials and controlling their self-assembly into functional structures like micelles, vesicles, and hydrogels. sigmaaldrich.com
Computational Design and Predictive Modeling for Directed Synthesis and Material Assembly
Computational tools are becoming increasingly important in chemical research, enabling the prediction of molecular properties and the design of new synthetic routes and materials. stanford.edu For this compound, computational approaches can be applied to:
Predict reactivity and reaction outcomes: Quantum mechanics calculations can provide insights into reaction mechanisms and help in the design of more efficient synthetic pathways.
Model self-assembly behavior: Molecular dynamics simulations can be used to understand how polymers derived from this compound self-assemble into nanostructures in different environments. rsc.org
Design novel protein-based materials: Computational protein design strategies can be adapted to create new materials with specific functions, starting from amino acid building blocks. nih.govnih.gov
The synergy between computational modeling and experimental work is expected to accelerate the discovery and development of new applications for this compound.
| Computational Approach | Application Area | Predicted Outcome |
| Quantum Mechanics (e.g., DFT) | Synthesis Design | Reaction pathways, transition states, and selectivity |
| Molecular Dynamics (MD) | Material Assembly | Polymer conformation, aggregation, and nanostructure formation |
| Protein Design Algorithms | Functional Materials | Novel protein folds and binding sites |
Innovation in Analytical Methodologies for Complex Protected Amino Acid Systems and Derived Polymers
The characterization of protected amino acids and their polymeric derivatives requires sophisticated analytical techniques. Future research in this area will focus on developing more sensitive, efficient, and comprehensive analytical methods.
Current and emerging techniques for the analysis of amino acid systems include:
High-Performance Liquid Chromatography (HPLC): This is a widely used method for the separation and quantification of amino acids and their derivatives. creative-proteomics.comnih.gov Advances in column technology and detection methods continue to improve its performance.
Mass Spectrometry (MS): LC-MS is a powerful tool for the identification and quantification of amino acids in complex mixtures, offering high sensitivity and specificity. creative-proteomics.com
Capillary Electrophoresis (CE): CE is particularly suitable for the separation of hydrophilic compounds like amino acids and their impurities. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about molecules in solution and is invaluable for characterizing novel compounds and polymers.
The development of hyphenated techniques and advanced data analysis methods will be crucial for unraveling the complexity of these systems and ensuring the quality and purity of the resulting materials. nih.gov
Q & A
Q. How can researchers design experiments to study the compound’s role in nitric oxide (NO) modulation?
- Use in vitro models (e.g., endothelial cells) treated with the compound and measure NO production via Griess assay or fluorescent probes (e.g., DAF-FM). Include controls like L-NAME (a NO synthase inhibitor) to validate specificity . For in vivo studies, employ rodent models and measure plasma NO levels using chemiluminescence. Ensure statistical power by calculating sample sizes based on preliminary data .
Q. What methodologies resolve contradictions in reported biological activities of this compound?
- Conduct a systematic review of literature to identify variables such as dosage, model systems, and assay conditions. Replicate conflicting studies under standardized protocols. Use meta-analysis to assess effect sizes and heterogeneity. For example, discrepancies in enzyme inhibition data may arise from differences in buffer pH or cofactor availability .
Q. How can the compound’s stability be optimized under varying pH and temperature conditions?
- Perform accelerated stability studies:
- Store samples at 25°C, 40°C, and 60°C with relative humidity (75% ± 5%).
- Analyze degradation products weekly via LC-MS.
- Use Arrhenius kinetics to predict shelf life. For hydrolytic stability, test in buffers ranging from pH 1.2 (simulated gastric fluid) to pH 7.4 (physiological conditions) .
Q. What experimental designs are suitable for integrating this compound into drug delivery systems?
- Develop hydrogels using polymers like chitosan or alginate. Characterize drug release kinetics in simulated physiological fluids (e.g., PBS at 37°C). Use factorial design to optimize variables such as polymer concentration and crosslinking density. Evaluate in vivo efficacy in burn models by measuring parameters like re-epithelialization and inflammatory markers .
Q. How can researchers address variability in spectroscopic data during structural elucidation?
- Combine multiple techniques:
- X-ray crystallography for absolute configuration.
- 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Compare experimental IR spectra with computational predictions (DFT). For chiral purity, use chiral HPLC columns or polarimetry .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing dose-response data?
Q. How should secondary data (e.g., crystallographic databases) be integrated into original research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
